N-tert-butyl-2-chloroquinazolin-4-amine
Overview
Description
N-tert-butyl-2-chloroquinazolin-4-amine: is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a quinazoline core with a tert-butyl group at the nitrogen atom and a chlorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-chloroquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chlorine Atom: Chlorination at the 2-position can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via nucleophilic substitution reactions using tert-butylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Oxidation and Reduction: The quinazoline core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinazoline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinazolinone derivatives.
Reduction Products: Reduction can yield dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: N-tert-butyl-2-chloroquinazolin-4-amine is used as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology and Medicine: The compound and its derivatives have shown potential in various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. They are being investigated for their ability to inhibit specific enzymes and receptors involved in disease pathways.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. It is also used in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-chloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
N-tert-butylquinazolin-4-amine: Similar structure but lacks the chlorine atom at the 2-position.
2-Chloroquinazolin-4-amine: Similar structure but lacks the tert-butyl group.
Uniqueness: N-tert-butyl-2-chloroquinazolin-4-amine is unique due to the presence of both the tert-butyl group and the chlorine atom, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
N-tert-butyl-2-chloroquinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-12(2,3)16-10-8-6-4-5-7-9(8)14-11(13)15-10/h4-7H,1-3H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHYMEQRLYTMOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC2=CC=CC=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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